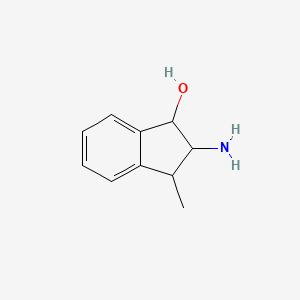![molecular formula C8H9N3O B11920866 7-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920866.png)
7-Methoxyimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Two-Step One-Pot Synthesis:
Step 1: React 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to produce an intermediate.
Conditions: Moderate to high yields, mild conditions.
-
Microwave Irradiation Method:
Procedure: Condense 2-aminopyridines with α-bromoketones under microwave irradiation.
Conditions: Solvent- and catalyst-free, high yields, environmentally benign.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of 7-Methoxyimidazo[1,2-a]pyridin-3-amine.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the compound.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives at various positions on the imidazo[1,2-a]pyridine ring
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Exhibits potential as an antituberculosis agent .
- Investigated for its antiviral, antibacterial, and anticancer properties .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
- In the case of its antituberculosis activity, it targets specific bacterial enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
-
Imidazo[1,2-a]pyridine:
- Basic structure without the methoxy group.
- Exhibits similar biological activities but with different potency and selectivity.
-
7-Methoxyimidazo[1,2-b]pyridazine:
- Similar structure with a pyridazine ring instead of a pyridine ring.
- Different biological activities and applications .
Uniqueness:
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3 |
InChI Key |
HZBOJIQJVQOLMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



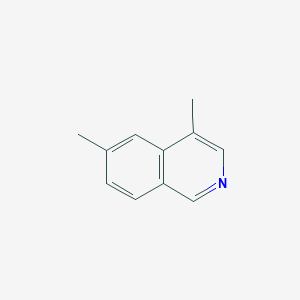
![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)

![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)
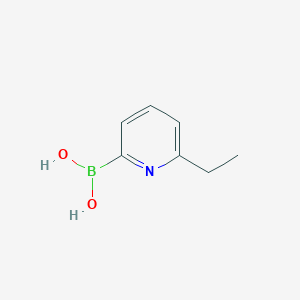
![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)
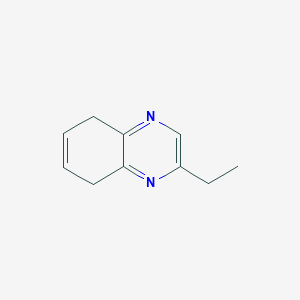
![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
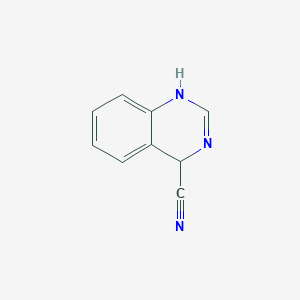
![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
